molecular formula C10H7NO3S2 B13932882 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone

5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone

Cat. No.: B13932882
M. Wt: 253.3 g/mol
InChI Key: WVCFNVNKWVWZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows promise as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The compound’s ability to chelate metal ions also contributes to its antimicrobial activity .

Properties

Molecular Formula

C10H7NO3S2

Molecular Weight

253.3 g/mol

IUPAC Name

5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7NO3S2/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)

InChI Key

WVCFNVNKWVWZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)O)O

Origin of Product

United States

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